[(E)-1-(4-bromophenyl)ethylideneamino] naphthalene-1-carboxylate
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Overview
Description
[(E)-1-(4-bromophenyl)ethylideneamino] naphthalene-1-carboxylate is an organic compound that features a naphthalene ring system substituted with a carboxylate group and an ethylideneamino group attached to a bromophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1-(4-bromophenyl)ethylideneamino] naphthalene-1-carboxylate typically involves the condensation of 4-bromoacetophenone with naphthalene-1-carboxylic acid hydrazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
[(E)-1-(4-bromophenyl)ethylideneamino] naphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[(E)-1-(4-bromophenyl)ethylideneamino] naphthalene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of [(E)-1-(4-bromophenyl)ethylideneamino] naphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific application and require further investigation.
Comparison with Similar Compounds
[(E)-1-(4-bromophenyl)ethylideneamino] naphthalene-1-carboxylate can be compared with other similar compounds, such as:
4-bromophenyl 4-bromobenzoate: Similar in having a bromophenyl group but differs in the core structure and functional groups.
N-(4-bromophenyl)thiazol-2-yl derivatives: Shares the bromophenyl moiety but has a different heterocyclic core.
Imidazole derivatives: Contains a different heterocyclic system but can undergo similar types of chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
[(E)-1-(4-bromophenyl)ethylideneamino] naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO2/c1-13(14-9-11-16(20)12-10-14)21-23-19(22)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,1H3/b21-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXQIHOXCHVIHV-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC=CC2=CC=CC=C21)/C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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